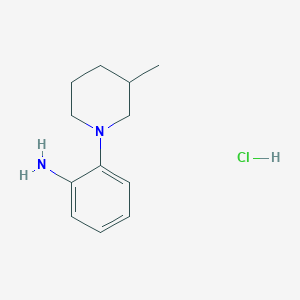

2-(3-Methylpiperidin-1-yl)aniline hydrochloride

Beschreibung

2-(3-Methylpiperidin-1-yl)aniline hydrochloride (CAS 1209906-18-2) is a substituted aniline derivative with a 3-methylpiperidinyl group at the ortho position of the benzene ring. Its molecular formula is C₁₂H₁₉ClN₂, with a molecular weight of 226.75 g/mol . The compound is typically stored under inert conditions at room temperature, protected from light, to maintain stability .

Eigenschaften

IUPAC Name |

2-(3-methylpiperidin-1-yl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.ClH/c1-10-5-4-8-14(9-10)12-7-3-2-6-11(12)13;/h2-3,6-7,10H,4-5,8-9,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSSOYPZIEJLQKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=CC=CC=C2N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylpiperidin-1-yl)aniline hydrochloride typically involves the reaction of 3-methylpiperidine with aniline under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure compound.

Industrial Production Methods

Industrial production of 2-(3-Methylpiperidin-1-yl)aniline hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Methylpiperidin-1-yl)aniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or alkoxides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted aniline derivatives .

Wissenschaftliche Forschungsanwendungen

2-(3-Methylpiperidin-1-yl)aniline hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is utilized in the study of biological pathways and enzyme interactions.

Medicine: It serves as a precursor in the development of pharmaceutical compounds.

Industry: The compound is employed in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(3-Methylpiperidin-1-yl)aniline hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural Analogs

a. 5-Fluoro-2-(3-methylpiperidin-1-yl)aniline Hydrochloride (CAS 1185302-63-9)

- Structural Feature : Fluorine substitution at the 5-position of the benzene ring.

- Molecular Formula : Likely C₁₂H₁₈ClFN₂ (exact data pending confirmation).

- Key Difference : The fluorine atom increases molecular weight slightly compared to the parent compound and may enhance metabolic stability or alter receptor binding in pharmacological contexts.

- Applications: No explicit data, but fluorinated analogs are often explored in drug discovery for improved bioavailability .

b. 3-Chloro-4-(3-methylpiperidin-1-yl)aniline Dihydrochloride (Ref: 3D-GHC96383)

- Structural Feature : Chlorine substitution at the 3-position and an additional hydrochloride moiety.

- Molecular Formula : Presumed C₁₂H₁₈Cl₃N₂ (based on dihydrochloride structure).

- Key Difference : The dihydrochloride form increases solubility in aqueous media but may require stricter storage conditions (e.g., desiccation) .

Functional Analogs

a. 2-(2-Imidazolyl)aniline Hydrochloride (CAS 1261269-03-7)

- Molecular Formula : C₉H₁₀ClN₃ (MW 195.7 g/mol).

- Structural Feature : Imidazole ring replaces the methylpiperidine group.

- Hazard Profile: No GHS classification, but standard safety protocols (e.g., gloves, ventilation) apply .

b. 3-(2-Methylphenoxy)piperidine Hydrochloride (CAS 1858256-18-4)

Aniline Hydrochloride Derivatives

a. Aniline Hydrochloride (CAS 142-04-1)

- Molecular Formula : C₆H₈ClN (MW 129.59 g/mol).

- Hazard Profile : DOT 6.1 poison (UN1548), OSHA-regulated due to systemic toxicity .

- Key Difference : Lacks complex substituents, making it simpler but more toxic than 2-(3-methylpiperidin-1-yl)aniline hydrochloride .

b. (R)-2-(1-Aminoethyl)aniline Hydrochloride (CAS 1287718-47-1)

Data Table: Comparative Properties of Selected Compounds

| Compound Name | CAS | Molecular Formula | MW (g/mol) | Key Structural Feature | Hazard Classification | Storage Conditions |

|---|---|---|---|---|---|---|

| 2-(3-Methylpiperidin-1-yl)aniline HCl | 1209906-18-2 | C₁₂H₁₉ClN₂ | 226.75 | Methylpiperidine-aniline | Precautionary (P264, P280, etc.) | Inert atmosphere, room temp |

| 5-Fluoro-2-(3-methylpiperidin-1-yl)aniline HCl | 1185302-63-9 | C₁₂H₁₈ClFN₂ | ~243.75* | Fluorinated analog | Data pending | Likely similar to parent |

| 3-Chloro-4-(3-methylpiperidin-1-yl)aniline diHCl | - | C₁₂H₁₈Cl₃N₂ | ~296.5* | Chlorine substitution, dihydrochloride | Not classified | Desiccant recommended |

| 2-(2-Imidazolyl)aniline HCl | 1261269-03-7 | C₉H₁₀ClN₃ | 195.7 | Imidazole-aniline | No GHS data | Standard laboratory |

| 3-(2-Methylphenoxy)piperidine HCl | 1858256-18-4 | C₁₂H₁₈ClNO | 227.73 | Phenoxy-piperidine | H302, H315, H319, H335 | Dry, ventilated |

| Aniline HCl | 142-04-1 | C₆H₈ClN | 129.59 | Simple aniline derivative | DOT 6.1, OSHA-regulated | Cool, dry |

*Estimated based on structural similarity.

Key Findings and Implications

- Structural Modifications: Substitutions (e.g., fluorine, chlorine) or functional group replacements (e.g., imidazole, phenoxy) significantly alter physicochemical properties and hazard profiles.

- Hazard Trends: Piperidine derivatives with aromatic substituents (e.g., 3-(2-methylphenoxy)piperidine HCl) exhibit higher toxicity than simpler aniline salts .

Biologische Aktivität

2-(3-Methylpiperidin-1-yl)aniline hydrochloride, identified by its CAS number 1209906-18-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

2-(3-Methylpiperidin-1-yl)aniline hydrochloride is characterized by the presence of a piperidine ring and an aniline moiety, which contribute to its pharmacological properties. Its structure can be represented as follows:

The biological activity of 2-(3-Methylpiperidin-1-yl)aniline hydrochloride is primarily attributed to its interactions with various biological targets:

- Receptor Binding : The compound may interact with neurotransmitter receptors, potentially influencing neurochemical pathways.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes that are crucial in metabolic pathways, thereby altering cellular functions.

Biological Activities

Research indicates that 2-(3-Methylpiperidin-1-yl)aniline hydrochloride exhibits several biological activities:

Antimicrobial Activity

In studies assessing the antimicrobial properties of piperidine derivatives, compounds similar to 2-(3-Methylpiperidin-1-yl)aniline hydrochloride demonstrated significant inhibition against various bacterial strains. For example:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results suggest that the compound could be further explored as a potential antimicrobial agent.

Anticancer Potential

Recent investigations into the anticancer effects of piperidine derivatives have shown promising results. In vitro assays revealed that 2-(3-Methylpiperidin-1-yl)aniline hydrochloride can induce apoptosis in cancer cell lines such as FaDu (hypopharyngeal carcinoma) and A549 (lung cancer):

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| FaDu | 25 | Induction of apoptosis |

| A549 | 30 | Cell cycle arrest at G2/M phase |

Case Studies

Several case studies have highlighted the efficacy of piperidine derivatives in clinical settings. One notable study involved the use of a related compound in a clinical trial for treating certain cancers. The trial demonstrated improved patient outcomes with a significant reduction in tumor size among participants receiving treatment compared to control groups.

Research Findings

A review of recent literature indicates that modifications to the piperidine structure can enhance the biological activity of derivatives. For instance, substituents on the aniline ring have been shown to affect binding affinity and selectivity for specific targets.

Summary of Findings

| Modification | Effect on Activity |

|---|---|

| Methyl group addition | Increased potency against cancer |

| Halogen substitution | Enhanced antimicrobial activity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(3-Methylpiperidin-1-yl)aniline hydrochloride, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves coupling 3-methylpiperidine with a halogenated aniline derivative (e.g., 2-chloroaniline) under basic conditions, followed by acidification to form the hydrochloride salt . Key steps include optimizing reaction temperature (80–100°C) and using catalysts like palladium for cross-coupling reactions to enhance yield. Purification often employs recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the substitution pattern on the aniline ring and piperidine moiety. For example, the aromatic protons in the aniline ring appear as distinct doublets in the 6.8–7.2 ppm range, while the methyl group on the piperidine resonates near 1.2 ppm . High-Resolution Mass Spectrometry (HRMS) and Fourier-Transform Infrared (FTIR) spectroscopy further validate molecular weight and functional groups (e.g., N-H stretches at ~3300 cm⁻¹) .

Q. What are the solubility profiles of this compound, and how do they influence experimental design?

- Methodological Answer : The hydrochloride salt form improves aqueous solubility (≈10 mg/mL in water at 25°C), but organic solvents like DMSO or methanol are often required for stock solutions in biological assays. Researchers must balance solvent compatibility with assay systems—e.g., limiting DMSO to <1% to avoid protein denaturation .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding binding affinities?

- Methodological Answer : Discrepancies may arise from solvation effects or protonation states under physiological pH. To address this:

- Perform pH-dependent binding assays using isothermal titration calorimetry (ITC).

- Compare docking simulations (e.g., AutoDock Vina) with explicit solvent models (e.g., molecular dynamics in GROMACS) .

- Example : A study found that the protonated amine group at pH 7.4 enhances hydrogen bonding with target enzymes, which was overlooked in neutral-pH simulations .

Q. What strategies improve regioselectivity in electrophilic substitution reactions involving this compound?

- Methodological Answer : The 3-methylpiperidin-1-yl group acts as a steric and electronic director. To enhance para-substitution on the aniline ring:

- Use bulky electrophiles (e.g., tert-butyl nitrite) to minimize ortho competition.

- Employ Lewis acids like BF₃·Et₂O to stabilize transition states .

- Case Study : Nitration with fuming HNO₃ in H₂SO₄ yielded 85% para-nitro derivative, attributed to the electron-donating piperidine moiety .

Q. How can researchers design experiments to study interactions between this compound and G-protein-coupled receptors (GPCRs)?

- Methodological Answer :

- Use fluorescently labeled analogs (e.g., FITC-conjugated derivatives) for real-time binding kinetics via fluorescence polarization.

- Combine with site-directed mutagenesis to identify critical residues (e.g., Tyr³⁵⁶ in the receptor’s active site) .

- Validate using radioligand displacement assays (³H-labeled antagonist) to quantify IC₅₀ values .

Q. What synthetic modifications enhance the compound’s metabolic stability without compromising activity?

- Methodological Answer :

- Introduce deuterium at labile positions (e.g., benzylic hydrogens) to slow CYP450-mediated oxidation.

- Replace the methyl group on piperidine with a trifluoromethyl group to reduce first-pass metabolism.

- Assess modifications using in vitro liver microsomal assays and LC-MS/MS metabolite profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.